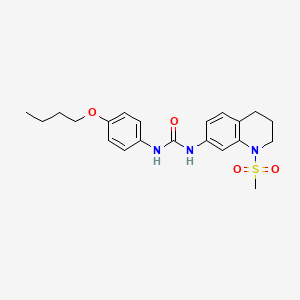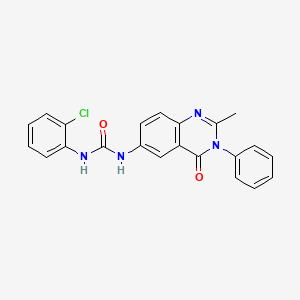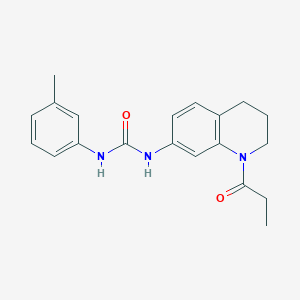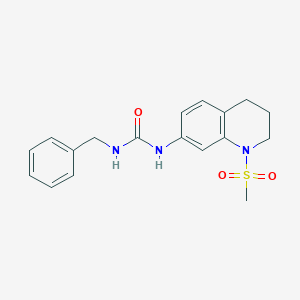
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (also known as BMTU) is an important organic compound that has been extensively studied in the field of medicinal chemistry. BMTU is a heterocyclic compound with a unique structure that is composed of an aromatic ring system and a sulfonamide group. It is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential applications in drug design.
科学研究应用
BMTU has been studied for its potential applications in medicinal chemistry and drug design. It has been investigated for its ability to act as a substrate for a number of enzymes, and has been used as a model compound for studying the mechanism of action of various drugs. BMTU has also been used in the synthesis of various compounds, including anticancer agents and other bioactive compounds.
作用机制
BMTU is a substrate for a number of enzymes, including cytochrome P450 and aldehyde oxidase. It has been shown to be metabolized by these enzymes to produce a number of metabolites, including 4-butoxyphenol and 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl sulfonate. These metabolites can then be further metabolized by other enzymes, such as aldehyde oxidase and monoamine oxidase, to produce a variety of other metabolites.
Biochemical and Physiological Effects
BMTU has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, BMTU has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
实验室实验的优点和局限性
The main advantage of using BMTU in laboratory experiments is its low cost and availability. It is also easy to synthesize, and can be used as a model compound for studying the mechanism of action of various drugs. However, BMTU is not very stable, and it is important to ensure that it is stored in a cool and dry place. In addition, BMTU is a potent inhibitor of cytochrome P450 enzymes, and it is important to take this into consideration when using it in laboratory experiments.
未来方向
Future research on BMTU should focus on its potential applications in drug design and medicinal chemistry. It should also be studied for its potential effects on other biochemical and physiological processes, such as its ability to modulate the activity of other enzymes. In addition, further research should be carried out to explore the potential of BMTU as a substrate for a variety of enzymes, and to investigate its potential as an inhibitor of other enzymes. Finally, further research should be conducted to explore the potential of BMTU as a lead compound for the development of new drugs.
合成方法
BMTU can be synthesized from the reaction of 4-butoxyphenol with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, and the reaction can be monitored by thin-layer chromatography.
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-4-14-28-19-11-9-17(10-12-19)22-21(25)23-18-8-7-16-6-5-13-24(20(16)15-18)29(2,26)27/h7-12,15H,3-6,13-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJUVWXEVFPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)
![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)


![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)


![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)